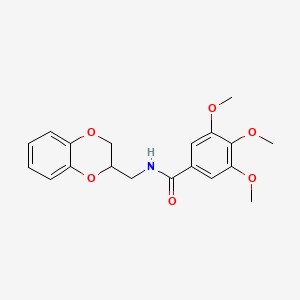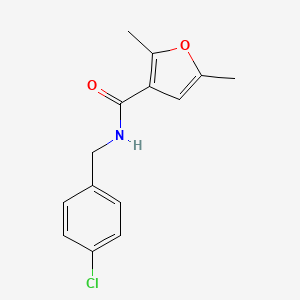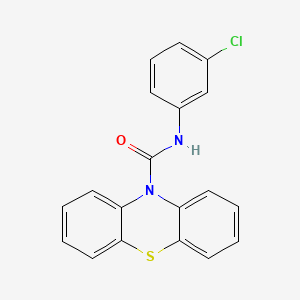![molecular formula C17H17N3O2 B5146193 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine varies depending on its application. As a fluorescent probe, the compound binds to copper ions, causing a change in fluorescence that can be measured. As a photosensitizer, the compound is activated by light, leading to the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine also vary depending on its application. As a fluorescent probe, the compound does not have any significant effects on biological systems. As a photosensitizer, the compound can cause damage to cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high selectivity for copper ions. This makes it a useful tool for detecting copper in biological and environmental samples. Another advantage is its potential use as a photosensitizer for cancer treatment.
One limitation of using 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its limited solubility in water, which can make it difficult to work with in some applications. Another limitation is its potential toxicity when activated by light, which can limit its use as a photosensitizer.
Orientations Futures
There are several future directions for research involving 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the optimization of the compound as a photosensitizer for cancer treatment. Additionally, further studies are needed to better understand the toxicity and potential side effects of this compound in biological systems.
Méthodes De Synthèse
The synthesis of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of mesityl oxide with hydrazine hydrate to form 5-(mesityloxy)methyl-1,2,4-oxadiazole. This intermediate is then reacted with pyridine to form the final product, 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological and environmental samples.
Another area of research involves the use of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when activated by light, making it a potential treatment for cancer.
Propriétés
IUPAC Name |
3-pyridin-4-yl-5-[(2,4,6-trimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-8-12(2)16(13(3)9-11)21-10-15-19-17(20-22-15)14-4-6-18-7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEELSHRLIYVEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2=NC(=NO2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-yl-5-[(2,4,6-trimethylphenoxy)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)